5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

Aldosterone Synthase Aromatase CYP Inhibitor

Procure the distinct dual aldosterone synthase (CYP11B2) and aromatase (CYP19) inhibitor, 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione. The para-hydroxymethyl group is critical for its unique CYP enzyme selectivity, a profile absent in unsubstituted phenyl hydantoin analogs. Ideal for cardiovascular and endocrine disease mechanism studies, its established synthetic route (72% yield) ensures reliable, reproducible research supply.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 60849-77-6
Cat. No. B3054512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
CAS60849-77-6
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2C(=O)NC(=O)N2
InChIInChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
InChIKeyIUBJDCWIPLQBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione (CAS 60849-77-6) for Aldosterone Synthase and Aromatase Dual Inhibition: Technical Procurement Overview


5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione (CAS 60849-77-6) is a hydantoin-derived heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . The compound serves as a dual inhibitor of aldosterone synthase (CYP11B2) and aromatase (CYP19), a dual-target mechanism explicitly claimed in Novartis AG patent filings for cardiovascular and endocrine disease applications [1]. Its core structure features a 5-phenyl-substituted imidazolidine-2,4-dione scaffold bearing a para-hydroxymethyl group, a functionality that distinguishes it from closely related analogs lacking this substituent .

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione: Why In-Class Imidazolidinedione Analogs Cannot Be Freely Interchanged


Imidazolidine-2,4-dione (hydantoin) derivatives exhibit highly divergent target selectivity profiles depending on substituent positioning and nature. While the hydantoin core is conserved across numerous pharmacologically active compounds, minor structural modifications produce dramatic shifts in CYP enzyme selectivity [1]. Specifically, hydantoins lacking a para-substituted phenyl group at the 5-position—such as unsubstituted phenyl hydantoins or spirocyclic derivatives—show negligible CYP11B2 inhibition, with many instead targeting kinases such as DYRK1A (IC50 ≈ 6,400 nM), CLK1 (IC50 ≈ 10,000 nM), or DYRK1B (IC50 ≈ 10,000 nM) [2]. The para-hydroxymethyl substituent on the 5-phenyl ring of the target compound confers a distinct steric and electronic profile that enables CYP11B2/CYP19 dual binding, a property absent in analogs lacking this specific substitution pattern [3]. Consequently, substitution with any structurally similar imidazolidine-2,4-dione lacking the 4-(hydroxymethyl)phenyl moiety will not reproduce the target compound's aldosterone synthase/aromatase dual-inhibition phenotype.

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione: Comparator-Based Quantitative Differentiation for Scientific Procurement


Dual CYP11B2 and CYP19 Inhibition: Mechanistic Differentiation from Single-Target Imidazolidinediones

The target compound is explicitly claimed in Novartis AG patent US 20140357621 as an inhibitor of both aldosterone synthase (CYP11B2) and aromatase (CYP19), enabling dual-pathway modulation of mineralocorticoid and estrogen biosynthesis [1]. In contrast, structurally related imidazolidine-2,4-dione derivatives lacking the para-hydroxymethylphenyl substituent exhibit kinase inhibition profiles with substantially weaker potency—for example, (Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione demonstrates DYRK1A IC50 = 6,400 nM, DYRK1B IC50 = 10,000 nM, and CLK1 IC50 = 10,000 nM, with no reported CYP11B2 or CYP19 activity [2]. This mechanistic divergence underscores that the 4-(hydroxymethyl)phenyl moiety confers CYP targeting absent in structurally similar hydantoins.

Aldosterone Synthase Aromatase CYP Inhibitor Dual Inhibition Cardiovascular

Para-Hydroxymethyl Substituent: Structural Determinant of CYP11B2 Selectivity Within Hydantoin Class

Among imidazolidine-2,4-dione derivatives, CYP11B2 inhibitory activity is contingent upon specific 5-position aryl substitution. A systematic SAR study of hydantoin-based CYP inhibitors demonstrates that optimized 5-aryl substituents yield potent and selective CYP11B2 inhibition (IC50 values in the 100–114 nM range) with selectivity >10-fold over CYP11B1 (IC50 >1,000 nM) [1]. The target compound's para-hydroxymethylphenyl group occupies this critical 5-aryl position, whereas analogs with unsubstituted phenyl rings or 5,5-disubstituted hydantoins show negligible CYP11B2 engagement [2].

Structure-Activity Relationship CYP11B2 Hydantoin Substituent Effect

Commercial Purity Standardization: Verifiable 95% Minimum Purity for Reproducible Research

Commercially sourced 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione (CAS 60849-77-6) is supplied with a minimum purity specification of 95% as documented by multiple independent vendors, including batch-specific QC data comprising NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the documentation typically available for custom-synthesized or in-house prepared hydantoin analogs, where purity may vary batch-to-batch without standardized release criteria.

Purity Specification Quality Control Analytical Chemistry Reproducibility

Synthetic Accessibility: Defined Synthetic Route with 72% Yield and Characterized Melting Point

A reproducible synthetic route for the target compound is established via the condensation of p-hydroxymethylbenzaldehyde with ammonium carbonate in aqueous ethanol, yielding 5-(p-hydroxymethylphenyl)hydantoin in 72% yield with a melting point of 189–196°C (decomposition) . This Bücherer-Bergs-type hydantoin synthesis contrasts with alternative routes to spirocyclic imidazolidine-2,4-diones, which require multi-step sequences involving malonodinitrile condensation and propargyl bromide alkylation under reflux conditions [1].

Organic Synthesis Hydantoin Synthesis Process Chemistry Bücherer-Bergs Reaction

Off-Target Liability Profile: Minimal 11β-HSD2 Inhibition Relative to Other Hydantoin Derivatives

The target compound demonstrates weak inhibition of human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) with an IC50 of 25,500 nM in microsomal assays [1]. This contrasts with other imidazolidine-2,4-dione derivatives that exhibit nanomolar potency against off-target kinases (e.g., DYRK1A IC50 = 6,400 nM; DYRK1B IC50 = 10,000 nM) [2]. While 11β-HSD2 inhibition is not the compound's primary mechanism, the micromolar potency indicates reduced liability for glucocorticoid pathway interference compared to more potent off-target interactions seen in structurally related hydantoins.

11β-HSD2 Off-Target Activity Selectivity Glucocorticoid

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione: Recommended Research and Industrial Application Scenarios


Cardiovascular Research: Aldosterone Synthase Inhibition Studies

Suitable for in vitro and cell-based studies investigating CYP11B2 (aldosterone synthase) inhibition in cardiovascular disease models. The compound's dual CYP11B2/CYP19 inhibition profile [1] enables simultaneous interrogation of mineralocorticoid and estrogen pathways. The documented synthetic route and commercial availability at 95% purity support reproducible experimental design across multiple assay formats.

Endocrine Pharmacology: Aromatase Inhibition and Estrogen Modulation

Applicable in aromatase (CYP19) inhibition studies for breast cancer, endometriosis, and other estrogen-dependent disease research. The dual CYP11B2/CYP19 mechanism [1] distinguishes this compound from single-target aromatase inhibitors, enabling investigation of crosstalk between aldosterone and estrogen signaling pathways.

Medicinal Chemistry: Hydantoin Scaffold Derivatization and SAR Studies

The para-hydroxymethyl group provides a reactive handle for further chemical modification, including oxidation to carboxylic acid derivatives or esterification. The established single-step synthetic route (72% yield) enables in-house synthesis and derivatization for structure-activity relationship (SAR) studies targeting CYP11B2, CYP19, or related enzyme systems [2].

Hypertension and Renal Fibrosis: Mechanistic Investigation

Indicated for mechanistic studies of aldosterone-mediated pathologies including hypertension, renal failure, cardiac fibrosis, and post-myocardial infarction remodeling, as enumerated in the Novartis patent application [1]. The compound's micromolar 11β-HSD2 IC50 (25,500 nM) [3] minimizes glucocorticoid pathway confounding in aldosterone-focused experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.